molecular formula C7H16ClN B1292814 N-(Cyclopropylmethyl)-2-propanamine hydrochloride CAS No. 1135288-48-0

N-(Cyclopropylmethyl)-2-propanamine hydrochloride

Cat. No.: B1292814
CAS No.: 1135288-48-0
M. Wt: 149.66 g/mol
InChI Key: MRPNOHAMZXPTMW-UHFFFAOYSA-N
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Description

N-(Cyclopropylmethyl)-2-propanamine hydrochloride is an organic compound with the chemical formula C7H15ClN. It is a derivative of cyclopropylmethylamine, where the cyclopropyl group is attached to the nitrogen atom of the amine. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclopropylmethyl)-2-propanamine hydrochloride typically involves the reaction of cyclopropylmethylamine with 2-bromopropane in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar synthetic route but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(Cyclopropylmethyl)-2-propanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding amine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles like hydroxide, cyanide, or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Corresponding amines.

    Substitution: Hydroxylated, cyanated, or alkoxylated derivatives.

Scientific Research Applications

N-(Cyclopropylmethyl)-2-propanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.

    Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals, including antidepressants and antipsychotics.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(Cyclopropylmethyl)-2-propanamine hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The cyclopropyl group enhances the binding affinity of the compound to these targets, leading to inhibition or activation of specific biochemical pathways. This makes the compound useful in the development of drugs that target specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylamine: A simpler analog with similar structural properties but lacking the propanamine moiety.

    N-Methylcyclopropylamine: Similar in structure but with a methyl group instead of the propanamine group.

    Cyclopropylmethylamine: The parent compound without the propanamine group.

Uniqueness

N-(Cyclopropylmethyl)-2-propanamine hydrochloride is unique due to the presence of both the cyclopropyl and propanamine groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile intermediate in the synthesis of various complex molecules.

Properties

IUPAC Name

N-(cyclopropylmethyl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-6(2)8-5-7-3-4-7;/h6-8H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRPNOHAMZXPTMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1CC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20648544
Record name N-(Cyclopropylmethyl)propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20648544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1135288-48-0
Record name N-(Cyclopropylmethyl)propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20648544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (cyclopropylmethyl)(propan-2-yl)amine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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